Cas no 1691678-41-7 (1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine)

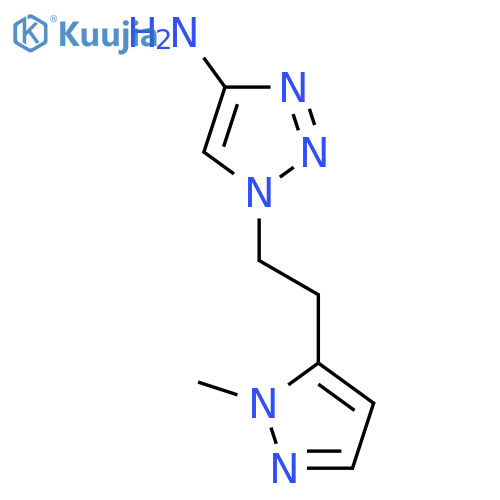

1691678-41-7 structure

商品名:1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine

1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine

- 1691678-41-7

- EN300-1114690

- 1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine

-

- インチ: 1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3

- InChIKey: OPCMEWSRTLFWJA-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(N)N=N1)CCC1=CC=NN1C

計算された属性

- せいみつぶんしりょう: 192.11234441g/mol

- どういたいしつりょう: 192.11234441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1114690-10g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 10g |

$5774.0 | 2023-10-27 | |

| Enamine | EN300-1114690-0.25g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 0.25g |

$1235.0 | 2023-10-27 | |

| Enamine | EN300-1114690-1g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 1g |

$1343.0 | 2023-10-27 | |

| Enamine | EN300-1114690-0.1g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 0.1g |

$1183.0 | 2023-10-27 | |

| Enamine | EN300-1114690-0.05g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1114690-10.0g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 10g |

$5652.0 | 2023-06-09 | ||

| Enamine | EN300-1114690-5.0g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 5g |

$3812.0 | 2023-06-09 | ||

| Enamine | EN300-1114690-5g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 5g |

$3894.0 | 2023-10-27 | |

| Enamine | EN300-1114690-1.0g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 1g |

$1315.0 | 2023-06-09 | ||

| Enamine | EN300-1114690-0.5g |

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine |

1691678-41-7 | 95% | 0.5g |

$1289.0 | 2023-10-27 |

1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1691678-41-7 (1-2-(1-methyl-1H-pyrazol-5-yl)ethyl-1H-1,2,3-triazol-4-amine) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量